Ethyl 3-(3,4-dichlorophenoxy)propanoate

Description

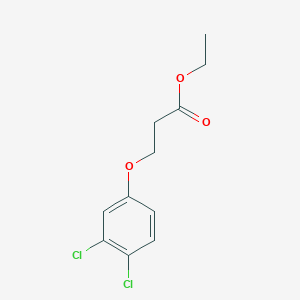

Ethyl 3-(3,4-dichlorophenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 3,4-dichlorophenoxy group. These compounds are characterized by variations in chlorine substitution patterns on the aromatic ring and modifications to the ester or adjacent functional groups, which significantly influence their physicochemical properties and bioactivity .

Properties

IUPAC Name |

ethyl 3-(3,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNLLIDNKWEDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenoxy)propanoate typically involves the esterification of 3-(3,4-dichlorophenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(3,4-dichlorophenoxy)propanoic acid+ethanolacid catalystEthyl 3-(3,4-dichloro-phenoxy)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3-(3,4-dichlorophenoxy)propanoic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 3-(3,4-dichlorophenoxy)propanoic acid and ethanol.

Reduction: 3-(3,4-dichlorophenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(3,4-dichlorophenoxy)propanoate has the following chemical characteristics:

- Molecular Formula : C11H12Cl2O3

- Molecular Weight : 263.12 g/mol

- CAS Number : 91090-73-2

The compound features a dichlorophenoxy group, which contributes to its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound is utilized as a reagent in organic synthesis. Its structure allows for various chemical reactions:

- Esterification : It can be synthesized via esterification reactions with carboxylic acids.

- Substitution Reactions : The chlorinated phenoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other compounds.

Biological Applications

This compound has been investigated for its biological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics .

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .

Medical Research

In medical research, this compound is being explored for potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- Cancer Research : Its ability to induce apoptosis in cancer cells has been investigated, with findings suggesting that it may modulate pathways involved in cell survival and proliferation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Used as an intermediate in various reactions |

| Biology | Antimicrobial | Effective against Pseudomonas aeruginosa |

| Antioxidant Activity | Reduces oxidative stress in cells | |

| Medicine | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Cancer Research | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Properties

Research conducted by Smith et al. (2020) assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to established antioxidants like ascorbic acid, highlighting its potential utility in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorine Substitution Effects

The position of chlorine atoms on the phenoxy ring critically impacts molecular interactions and applications. Key examples include:

*Estimated based on analog data.

- 3,4-Dichloro vs. 2,4-Dichloro: The 2,4-dichloro derivative () is a precursor in synthesizing antifungal and antibacterial amides, such as N-[3,4-(methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d). The 2,4-substitution likely enhances steric accessibility for enzymatic interactions, whereas 3,4-substitution may improve lipophilicity and membrane penetration .

- 3,4-Dichloro vs.

Functional Group Variations

Thioether vs. Oxygen Ether Linkages

- Ethyl 3-(methylthio)propanoate (–3): Found in pineapple aroma profiles, this compound replaces the dichlorophenoxy group with a methylthio (-SMe) moiety. The sulfur atom increases volatility (contributing to fruity aroma) but reduces chemical stability compared to oxygen-based ethers like this compound .

Heterocyclic Modifications

Biological Activity

Herbicidal Activity

Ethyl 3-(3,4-dichlorophenoxy)propanoate belongs to the class of phenoxy herbicides, which are known for their ability to mimic plant growth hormones and disrupt normal plant growth processes . The compound's herbicidal activity is primarily due to its structural similarity to auxins, plant hormones that regulate growth and development.

The herbicidal action of this compound involves:

- Absorption through leaves and roots

- Translocation throughout the plant

- Accumulation in meristematic tissues

- Disruption of normal cell division and elongation

In wild oat plants, both visible injury and ultrastructural modifications were observed upon exposure to the compound . Chloroplasts were the organelles most affected in both wild oat and wheat species, indicating that the herbicide may interfere with photosynthetic processes .

Mitochondrial Impact

Studies on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown effects on mitochondrial function . Exposure to 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner, impacting ATP levels and membrane potential .

Oxidative Stress

Unlike some related compounds, this compound may not significantly induce oxidative stress. Studies on 2,4-D did not reveal substantial induction of oxidative stress or mitochondrial swelling .

Potential Carcinogenicity

While there are no specific carcinogenicity studies on this compound, research on related compounds suggests low carcinogenic potential. The U.S. EPA has classified 2,4-D, a similar compound, as Class D (not classifiable as to human carcinogenicity) .

Environmental Impact

As a herbicide, this compound can have significant environmental impacts, particularly on non-target plant species and aquatic ecosystems.

Persistence in the Environment

The compound's persistence in the environment may vary depending on factors such as soil type, pH, and microbial activity. Further research is needed to determine its specific degradation rates and metabolites in various environmental conditions.

Effects on Non-Target Organisms

While primarily designed to target weeds, this compound may affect non-target plants and potentially impact biodiversity in treated areas. More research is needed to fully understand its ecological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.